Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate
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Overview
Description
Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate is an organic compound characterized by the presence of a carbamate group attached to a trimethoxyphenyl ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The trimethoxyphenyl group is known for its versatility and presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate typically involves the reaction of 2,4,6-trimethoxyaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2,4,6-Trimethoxyaniline+Methyl chloroformate→Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its catalytic properties in organic synthesis.
2-Methoxyphenyl isocyanate: Used as a protecting group in organic synthesis.
Uniqueness: Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate is unique due to its specific combination of the trimethoxyphenyl group and the carbamate functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C12H15NO6 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 2-oxo-2-(2,4,6-trimethoxyanilino)acetate |
InChI |
InChI=1S/C12H15NO6/c1-16-7-5-8(17-2)10(9(6-7)18-3)13-11(14)12(15)19-4/h5-6H,1-4H3,(H,13,14) |
InChI Key |
SELTZPAWMYOHDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)OC)OC |
Origin of Product |
United States |
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